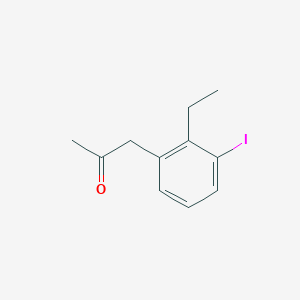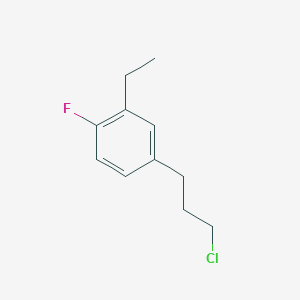
1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene typically involves the alkylation of 3-ethyl-4-fluorobenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound from reaction by-products.
化学反应分析
Types of Reactions: 1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new functionalized derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or sodium methoxide in anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.
科学研究应用
1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
作用机制
The mechanism by which 1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and resulting in a functionalized product. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.
相似化合物的比较
1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound also contains a 3-chloropropyl group but differs in its additional functional groups and overall structure.
Tris(chloropropyl) phosphate (TCPP): An organophosphate ester with multiple chloropropyl groups, commonly used as a flame retardant.
1-(3-Chlorophenyl)piperazine: A compound with a similar chloropropyl group but different core structure, used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C11H14ClF |
|---|---|
分子量 |
200.68 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-2-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
OEPQJXAFIRONGZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)CCCCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




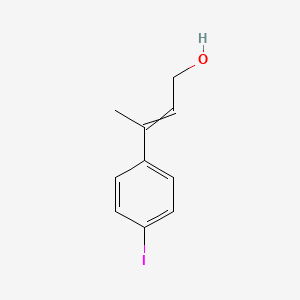

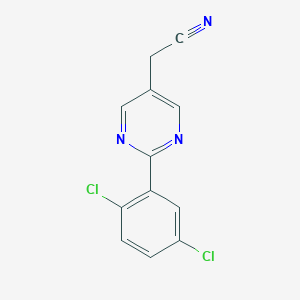
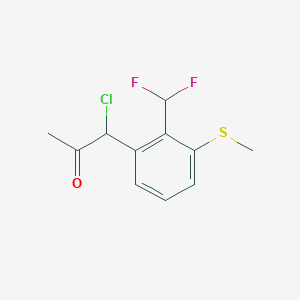
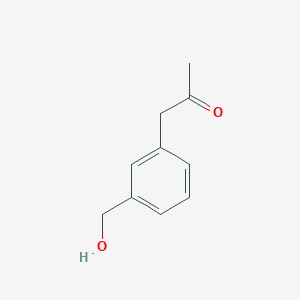
![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)

![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)

